molecular formula C18H12Cl2N2O3S B2709556 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 681162-32-3

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2709556
CAS RN: 681162-32-3
M. Wt: 407.27
InChI Key: QRQIIMWFCOIPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide” is a complex organic compound. It contains a chromeno[4,3-d]thiazol-2-yl moiety, which is a type of heterocyclic compound. Heterocycles like these are often found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Biological and Environmental Significance

  • Chlorophenols and Environmental Impact : Research on chlorophenols, structurally related to the chlorophenoxy part of the compound, shows their importance in understanding environmental pollution and dioxin formation. Chlorophenols are precursors to dioxins, which are highly toxic and can lead to significant environmental and health issues. Understanding compounds like N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide can contribute to the study of dioxin formation pathways and their control in industrial processes and waste management (Peng et al., 2016).

  • Synthetic Protocols and Drug Design : Compounds with chromeno and thiazol structures are often explored for their pharmacological importance. They serve as core structures in secondary metabolites with considerable biological activities. Synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which share a similar chromeno component, highlight the potential of these compounds in drug design and development. These studies can pave the way for designing new compounds with enhanced biological activities, including those related to N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide (Mazimba, 2016).

  • Environmental Fate of Similar Compounds : The study of the environmental fate and toxicity of similar compounds, such as 2,4-D herbicides, is critical. It helps in understanding the impact of such compounds on ecosystems and human health. The presence and detection of these compounds in the environment, along with their toxic effects on non-target organisms, underscore the importance of research in this area. This research is crucial for developing strategies to prevent environmental exposure and mitigate potential risks (Islam et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some similar compounds have been found to inhibit cyclin-dependent kinases in cellular contexts .

Future Directions

Future research could focus on elucidating the specific properties, synthesis methods, and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, as well as potential biological activities .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-10-5-6-14(12(20)7-10)25-9-16(23)21-18-22-17-11-3-1-2-4-13(11)24-8-15(17)26-18/h1-7H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQIIMWFCOIPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

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